Titanium oxychloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

92344-13-3 |

|---|---|

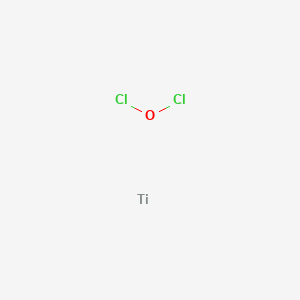

Molecular Formula |

Cl2OTi |

Molecular Weight |

134.77 g/mol |

IUPAC Name |

chloro hypochlorite;titanium |

InChI |

InChI=1S/Cl2O.Ti/c1-3-2; |

InChI Key |

XFVGXQSSXWIWIO-UHFFFAOYSA-N |

SMILES |

O(Cl)Cl.[Ti] |

Canonical SMILES |

O(Cl)Cl.[Ti] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Anhydrous Titanium Oxychloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous titanium oxychloride (TiOCl₂) is a reactive inorganic compound that serves as a crucial intermediate in various chemical processes, including the production of titanium dioxide pigments and as a precursor for novel catalytic materials. Unlike its hydrated counterpart, which is readily formed in aqueous solutions, the synthesis of pure, anhydrous TiOCl₂ presents significant challenges due to its high reactivity and propensity for further oxidation or hydrolysis. This technical guide provides a comprehensive overview of the theoretical basis and experimental considerations for the synthesis of anhydrous this compound, with a focus on the most promising high-temperature gas-phase methods.

Theoretical Foundation for Anhydrous TiOCl₂ Synthesis

The most viable route to anhydrous this compound is through the controlled gas-phase oxidation of titanium tetrachloride (TiCl₄). Theoretical studies based on first-principles thermochemistry have elucidated the reaction pathways and identified the conditions under which TiOCl₂ is the predominant product.

In a gaseous mixture of titanium tetrachloride and an oxygen source, a complex series of reactions can occur, leading to various this compound species and ultimately titanium dioxide (TiO₂). Computational models predict that at elevated temperatures, the equilibrium of this reaction system shifts towards the formation of monomeric TiOCl₂. Specifically, at temperatures exceeding 1975 K (approximately 1700 °C), TiOCl₂ is expected to be the dominant titanium-containing species in the gas phase.[1] This high-temperature regime favors the formation of TiOCl₂ over more complex oligomers or the complete oxidation to TiO₂.

The primary reaction governing the formation of anhydrous TiOCl₂ in the gas phase is:

TiCl₄(g) + ½ O₂(g) ⇌ TiOCl₂(g) + Cl₂(g)

Understanding the thermodynamics of this and competing reactions is critical for designing a successful synthesis strategy. The standard enthalpy of formation (ΔfH°₂₉₈K) for TiOCl₂ has been calculated to be approximately -598 ± 20 kJ/mol, highlighting its thermodynamic stability under specific conditions.[2][3]

Experimental Approaches to Anhydrous TiOCl₂ Synthesis

While the direct synthesis and isolation of pure, solid, anhydrous TiOCl₂ is not extensively detailed in readily available literature, the principles derived from theoretical studies and related industrial processes for TiO₂ production can be adapted to design a suitable experimental protocol. The key challenges lie in achieving the required high temperatures, precisely controlling the reactant stoichiometry, and rapidly quenching the reaction to isolate the desired TiOCl₂ before it converts to TiO₂.

Gas-Phase Oxidation of Titanium Tetrachloride

This method is the most promising for obtaining truly anhydrous this compound. The experimental setup would require a high-temperature flow reactor capable of sustained operation above 1700 °C.

Experimental Protocol:

-

Reactant Preparation:

-

High-purity, anhydrous titanium tetrachloride (TiCl₄) liquid is vaporized at a controlled rate. A carrier gas, such as argon or nitrogen, is typically used to transport the TiCl₄ vapor into the reactor.

-

An oxygen source, which can be pure oxygen or an oxygen/inert gas mixture, is prepared with a precise flow rate to control the stoichiometry of the reaction.

-

-

Reaction:

-

The TiCl₄ vapor and the oxygen-containing gas are introduced into a high-temperature reactor. The reactor material must be inert to the reactants and products at the operating temperature (e.g., quartz, alumina, or a specialized alloy).

-

The reactor is maintained at a temperature above 1700 °C to favor the formation of TiOCl₂.

-

The pressure within the reactor should be carefully controlled to influence the reaction kinetics and residence time.

-

-

Quenching and Product Collection:

-

This is the most critical step for isolating anhydrous TiOCl₂. The hot gas mixture exiting the reactor must be rapidly cooled (quenched) to prevent the subsequent reaction of TiOCl₂ to form TiO₂.

-

A cold finger or a cooled surface placed immediately at the reactor exit can be used to condense the solid TiOCl₂ product.

-

The collected solid must be handled in an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis from atmospheric moisture.

-

Quantitative Data:

Due to the lack of specific literature on the isolation of pure TiOCl₂, precise quantitative data such as yield and purity are not available. However, the theoretical models suggest that a high yield of TiOCl₂ relative to other titanium species can be achieved under optimal temperature and stoichiometric conditions.

| Parameter | Value/Range | Notes |

| Reactants | Anhydrous TiCl₄, O₂ | High purity is essential to avoid side reactions. |

| Reaction Temperature | > 1700 °C | To favor the formation of monomeric TiOCl₂. |

| Pressure | Variable | Can be optimized to control residence time and reaction kinetics. |

| Product | Solid, anhydrous TiOCl₂ | Must be collected under inert conditions. |

Characterization:

The identity and purity of the synthesized anhydrous TiOCl₂ can be confirmed using various analytical techniques:

-

Infrared (IR) Spectroscopy: Anhydrous TiOCl₂ exhibits a characteristic IR absorption spectrum that can be used for its identification and to detect impurities.[4][5]

-

X-ray Diffraction (XRD): To determine the crystal structure of the solid product.

-

Elemental Analysis: To confirm the stoichiometric ratio of titanium, oxygen, and chlorine.

Signaling Pathways and Experimental Workflows

The synthesis of anhydrous this compound can be visualized as a multi-step process with critical control points.

Logical Workflow for Anhydrous TiOCl₂ Synthesis

Caption: A logical workflow for the synthesis of anhydrous TiOCl₂.

Reaction Pathway Diagram

Caption: Simplified reaction pathway for the gas-phase oxidation of TiCl₄.

Conclusion

The synthesis of anhydrous this compound is a challenging yet feasible endeavor, primarily approached through the high-temperature gas-phase oxidation of titanium tetrachloride. While detailed experimental protocols for its isolation are not widespread, a thorough understanding of the underlying thermodynamic principles allows for the design of a viable synthesis strategy. The key to success lies in achieving the necessary high reaction temperatures to favor the formation of TiOCl₂ and employing a rapid quenching technique to isolate the product before it undergoes further oxidation to titanium dioxide. Further experimental research is warranted to optimize this process and fully characterize the properties and potential applications of anhydrous this compound.

References

- 1. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]

- 2. First-principles thermochemistry for the production of TiO2 from TiCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of this compound in refined titanium tetrachloride by infrared spectroscopy - Beijing Institute of Technology [pure.bit.edu.cn:443]

In-Depth Technical Guide to the Crystal Structure of Titanium Oxychloride (TiOCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of titanium oxychloride (TiOCl), a material of significant interest due to its unique physical properties, including a spin-Peierls transition. This document details the crystallographic parameters, atomic coordinates, and bonding characteristics of TiOCl. Furthermore, it outlines detailed experimental protocols for the synthesis of TiOCl single crystals and their characterization by single-crystal X-ray diffraction and neutron diffraction, serving as a valuable resource for researchers in materials science and related fields.

Introduction

This compound (TiOCl) is a layered transition metal oxyhalide that has garnered considerable attention for its fascinating low-dimensional magnetic properties. It exhibits a spin-Peierls transition, a magneto-elastic phenomenon where a one-dimensional chain of spins undergoes a dimerization, leading to the formation of spin-singlet pairs. Understanding the precise crystal structure of TiOCl is paramount to elucidating the mechanism of this transition and exploring its potential applications. This guide presents a detailed crystallographic analysis and the experimental methodologies required for its study.

Crystal Structure of this compound

This compound crystallizes in the orthorhombic space group Pmmn[1][2]. The structure is characterized by layers of distorted TiOCl units, creating a two-dimensional framework. Within these layers, titanium (Ti³⁺) ions are coordinated to four oxygen (O²⁻) and two chlorine (Cl⁻) atoms, forming distorted TiCl₂O₄ octahedra. These octahedra share edges and corners, giving rise to the layered nature of the material[1][2].

Crystallographic Data

The crystallographic data for TiOCl has been determined through single-crystal X-ray diffraction studies. The lattice parameters and atomic positions are summarized in the tables below.

| Parameter | Value at Room Temperature | Value at 10 K [2] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pmmn | Pmmn |

| a (Å) | 3.27 | 3.7829 |

| b (Å) | 3.97 | 3.3415 |

| c (Å) | 8.21 | 8.0305 |

| α (°) | 90.00 | 90.00 |

| β (°) | 90.00 | 90.00 |

| γ (°) | 90.00 | 90.00 |

| Volume (ų) | 106.66 | 101.59 |

| Z (formula units) | 2 | 2 |

Table 1: Lattice Parameters of TiOCl.

| Atom | Wyckoff Position | x | y | z |

| Ti | 2b | 1/2 | 0 | 0.102868 |

| O | 2a | 0 | 0 | 0.937752 |

| Cl | 2a | 1/2 | 1/2 | 0.68107 |

Table 2: Atomic Coordinates of TiOCl at Room Temperature. Data from the Materials Project[2].

Coordination Environment and Bonding

The Ti³⁺ ion is at the center of a distorted octahedron, bonded to four oxygen and two chlorine atoms. The Ti-O bond lengths are not uniform, with two shorter bonds of approximately 2.02 Å and two longer ones of about 2.12 Å[1][2]. The Ti-Cl bond lengths are both around 2.41 Å[1][2]. The oxygen atom is coordinated to four titanium atoms in a distorted see-saw geometry, while the chlorine atom is bonded to two titanium atoms in an L-shaped configuration[2]. Below the spin-Peierls transition temperature, a dimerization of the Ti-Ti chains occurs, leading to a superstructure with a doubled lattice constant along the b-axis[2].

Experimental Protocols

Synthesis of this compound Single Crystals

Detailed experimental procedures for the growth of high-quality single crystals of TiOCl are crucial for intrinsic property measurements. While various methods can be employed, chemical vapor transport (CVT) has been successfully utilized.

Protocol: Chemical Vapor Transport Synthesis of TiOCl Single Crystals

-

Starting Materials: High-purity titanium (III) oxide (Ti₂O₃) and titanium (IV) chloride (TiCl₄) are used as precursors.

-

Apparatus: A quartz ampoule (approximately 15 cm in length and 1 cm in diameter) is thoroughly cleaned and baked under vacuum to remove any impurities and moisture.

-

Procedure: a. A stoichiometric amount of Ti₂O₃ powder is placed at one end of the quartz ampoule. b. The ampoule is evacuated and backfilled with a controlled amount of TiCl₄, which acts as the transport agent. The ampoule is then sealed under vacuum. c. The sealed ampoule is placed in a two-zone horizontal tube furnace. d. A temperature gradient is established, with the source zone (containing the Ti₂O₃) heated to approximately 700 °C and the growth zone maintained at a slightly lower temperature, around 650 °C. e. The transport reaction proceeds over a period of several days to weeks. Gaseous this compound species are formed in the hot zone and transported to the cooler zone, where they decompose and deposit as single crystals. f. After the growth period, the furnace is slowly cooled to room temperature to prevent thermal shock to the crystals. g. The ampoule is carefully opened in an inert atmosphere (e.g., a glovebox) to retrieve the TiOCl single crystals.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is an essential technique for determining the precise crystal structure of TiOCl.

Protocol: Single-Crystal XRD Data Collection and Structure Refinement

-

Crystal Selection and Mounting: A suitable single crystal of TiOCl with dimensions of approximately 0.05 x 0.11 x 0.01 mm³ is selected under a microscope[2]. The crystal is mounted on a carbon fiber or a glass capillary.

-

Instrumentation: A four-circle diffractometer equipped with a point detector and a closed-cycle helium cryostat for low-temperature measurements is used[2]. Synchrotron radiation with a wavelength of approximately 0.5000 Å is employed to obtain high-resolution data[2].

-

Data Collection: a. The crystal is cooled to the desired temperature (e.g., 10 K) to minimize thermal vibrations and obtain more precise atomic positions[2]. b. A series of diffraction images are collected by rotating the crystal through a specific angular range. c. The integrated intensities of all Bragg reflections are measured up to a maximum resolution, for instance, (sin(θ)/λ)max = 0.7 Å⁻¹[2].

-

Structure Refinement: a. The collected diffraction data is processed to obtain a set of structure factors. b. The structure is solved and refined using specialized software. For commensurately modulated structures like the low-temperature phase of TiOCl, a superspace approach can be employed[2]. c. The refinement is performed using the superspace group Pmmn(0,0.5,0) for the low-temperature superstructure[2]. d. The final refined model should yield low residual factors (R-factors) and a good agreement between the observed and calculated diffraction intensities.

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD, particularly for studying magnetic structures and accurately locating light atoms.

Protocol: Single-Crystal Neutron Diffraction

-

Crystal Requirement: Due to the weaker interaction of neutrons with matter compared to X-rays, larger single crystals are typically required for neutron diffraction experiments.

-

Instrumentation: The experiment is performed on a single-crystal neutron diffractometer at a neutron source (either a nuclear reactor or a spallation source). The instrument is equipped with a cryostat or furnace to control the sample temperature.

-

Data Collection: a. The TiOCl single crystal is mounted on the goniometer. b. A monochromatic neutron beam is directed at the crystal. c. The diffracted neutrons are detected by a position-sensitive detector. d. A complete dataset is collected by rotating the crystal and measuring the intensities of the Bragg peaks at various orientations. For magnetic structure determination, data should be collected above and below the magnetic transition temperature.

-

Data Analysis: a. The nuclear and magnetic contributions to the diffraction pattern are separated. b. The magnetic structure is determined by analyzing the intensities of the magnetic Bragg peaks. This allows for the determination of the arrangement and orientation of the magnetic moments of the Ti³⁺ ions.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

A schematic representation of the layered crystal structure of TiOCl.

Workflow for the synthesis and characterization of TiOCl.

Conclusion

This technical guide has provided a detailed account of the crystal structure of this compound and the experimental methodologies for its investigation. The orthorhombic crystal structure, characterized by layers of distorted TiCl₂O₄ octahedra, is the foundation for its interesting physical properties. The detailed protocols for single-crystal synthesis via chemical vapor transport, and characterization by single-crystal X-ray and neutron diffraction, offer a practical framework for researchers to further explore this and related materials. A thorough understanding of the crystal structure is the crucial first step towards manipulating its properties for potential technological applications.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Titanium Oxychloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct, stepwise thermal decomposition of pure, solid titanium oxychloride (TiOCl₂) is not extensively documented in readily available scientific literature. This guide synthesizes information from the closely related and better-understood processes of titanium tetrachloride (TiCl₄) hydrolysis and high-temperature gas-phase reactions in the Ti-O-Cl system to propose a likely decomposition pathway. Experimental protocols described are standard methods applicable to this type of analysis.

Introduction

This compound (TiOCl₂) is a critical intermediate in the production of titanium dioxide (TiO₂), a material widely used in pigments, catalysts, and pharmaceuticals. Understanding its thermal decomposition is essential for controlling the synthesis of TiO₂ with desired properties such as crystal phase, particle size, and purity. This technical guide provides a comprehensive overview of the thermal decomposition pathway of this compound, including its formation, proposed decomposition mechanisms, relevant thermodynamic data, and the experimental protocols used to study these processes.

Formation of this compound

This compound is typically formed through the controlled hydrolysis of titanium tetrachloride (TiCl₄). The reaction with water can be summarized as:

TiCl₄ + H₂O → TiOCl₂ + 2HCl

This reaction is highly exothermic and can be difficult to control. In aqueous solutions, TiOCl₂ exists in various hydrated forms and can be a precursor to hydrated titania (TiO₂·nH₂O) upon further hydrolysis. For the purpose of studying its direct thermal decomposition, the synthesis of anhydrous or near-anhydrous TiOCl₂ is a critical first step, though this is challenging due to its hygroscopic nature.

Proposed Thermal Decomposition Pathway

Based on available thermodynamic data and analysis of related titanium compounds, the thermal decomposition of this compound likely proceeds through a multi-step process, especially when starting from a hydrated or partially hydrolyzed form.

Decomposition of Hydrated this compound

In many practical scenarios, the starting material is a hydrated form of this compound. The decomposition pathway is therefore dominated by dehydration and dehydrochlorination, followed by the crystallization of titanium dioxide.

A plausible reaction sequence is:

-

Low-Temperature Dehydration and Dehydrochlorination (approx. 60-200°C): Initial heating removes adsorbed and coordinated water, as well as hydrogen chloride. Heating above 60°C is known to release HCl gas.[1]

-

Formation of Amorphous Titania (approx. 200-400°C): As more water and HCl are evolved, an amorphous titanium dioxide structure is formed.

-

Crystallization of Titania (>400°C): Upon further heating, the amorphous TiO₂ crystallizes. The specific crystalline phase (anatase, rutile, or brookite) that forms is dependent on factors such as the heating rate, atmosphere, and the presence of impurities. Typically, anatase forms first and can be converted to the more stable rutile phase at higher temperatures (generally >700°C).

High-Temperature Gas-Phase Decomposition

In the gas phase, at very high temperatures, this compound can be a stable intermediate in the oxidation of TiCl₄. Thermodynamic equilibrium studies suggest that TiOCl₂ becomes the dominant titanium-containing species at temperatures above 1975 K (approx. 1700°C).[2] In this regime, the decomposition would be part of a complex equilibrium involving species like TiCl₄, O₂, TiO₂, and various titanium sub-chlorides and oxychlorides.

The logical flow of these transformations can be visualized as follows:

Quantitative Data

While specific TGA data for pure TiOCl₂ is scarce, data from the calcination of hydrated titania derived from this compound solutions provide insight into the mass loss associated with the final stages of decomposition.

| Temperature Range (°C) | Process | Typical Mass Loss (%) | Evolved Species |

| < 200 | Desorption of physically adsorbed water | 5 - 15 | H₂O |

| 200 - 400 | Dehydration of chemically bound water and removal of residual chlorides | 10 - 20 | H₂O, HCl |

| 400 - 700 | Crystallization and removal of trace volatiles | < 5 | H₂O, trace HCl |

| > 700 | Phase transition (Anatase to Rutile) | Negligible | - |

Note: These values are illustrative and can vary significantly based on the synthesis method and the hydration state of the initial material.

Experimental Protocols

The study of the thermal decomposition of this compound requires specialized techniques to handle the corrosive nature of the compound and its decomposition products.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is the primary technique for studying the thermal decomposition of solids.

Objective: To determine the temperature-dependent mass loss of TiOCl₂ and identify the evolved gaseous species.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of TiOCl₂ (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum). Due to the hygroscopic nature of TiOCl₂, sample handling should be performed in a glovebox or dry-air environment.

-

TGA Instrument Setup: The crucible is placed in the TGA furnace. An inert purge gas (e.g., nitrogen or argon) is passed through the furnace to remove air and transport the evolved gases.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 1000°C).

-

Data Collection: The TGA instrument records the sample mass as a function of temperature.

-

Evolved Gas Analysis (EGA): The gas stream exiting the TGA furnace is introduced into a mass spectrometer via a heated transfer line. The MS continuously scans a range of mass-to-charge ratios to identify the gaseous decomposition products (e.g., H₂O, HCl, Cl₂).

High-Temperature Gas-Phase Analysis

For studying the gas-phase decomposition and equilibria at very high temperatures, a different experimental setup is required.

Objective: To identify the stable gaseous species in the Ti-O-Cl system at various temperatures.

Methodology:

-

Reactor Setup: A high-temperature flow reactor (often a quartz or ceramic tube) is used, capable of reaching temperatures above 1000°C.

-

Precursor Delivery: A controlled flow of TiCl₄ vapor and an oxygen-containing gas are introduced into the reactor.

-

Sampling: A portion of the gas from the hot zone of the reactor is sampled, often using a molecular beam mass spectrometer (MBMS) or a similar technique that allows for rapid quenching of the gas to prevent further reactions before detection.

-

Analysis: The mass spectrometer identifies the species present at the reaction temperature.

Conclusion

The thermal decomposition of this compound is a complex process that is highly dependent on the starting material's hydration state and the experimental conditions. While a definitive stepwise decomposition pathway for pure, solid TiOCl₂ is not well-established, it is clear that the decomposition ultimately leads to the formation of titanium dioxide. The process for hydrated forms involves dehydration and dehydrochlorination, followed by crystallization into anatase and then rutile TiO₂ at increasing temperatures. At very high temperatures in the gas phase, TiOCl₂ is a stable intermediate in the oxidation of TiCl₄. The experimental techniques of TGA-MS and high-temperature flow reactors with mass spectrometry are crucial for further elucidating the precise mechanisms and kinetics of this compound decomposition. This understanding is vital for the controlled synthesis of high-purity TiO₂ for various advanced applications.

References

The Hydrolysis of Titanium Oxychloride in Aqueous Solution: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrolysis mechanism of titanium oxychloride (TiOCl₂) in aqueous solutions. The document details the sequential chemical transformations, the influence of critical process parameters, and the formation of titanium dioxide (TiO₂) nanoparticles. It also includes detailed experimental protocols for the synthesis and characterization of the hydrolysis products, intended to be a valuable resource for professionals in research and development.

Introduction

Titanium dioxide nanoparticles are of significant interest across various fields, including pharmaceuticals, due to their biocompatibility and photocatalytic properties. A common precursor for the synthesis of these nanoparticles is titanium tetrachloride (TiCl₄), which, upon initial hydrolysis, rapidly forms this compound (TiOCl₂). Understanding the subsequent hydrolysis and condensation of TiOCl₂ is crucial for controlling the physicochemical properties of the final TiO₂ product, such as crystal phase, particle size, and surface morphology. This guide elucidates the intricate mechanism of TiOCl₂ hydrolysis in an aqueous environment.

The Core Hydrolysis Mechanism

The hydrolysis of this compound is not a single reaction but a cascade of sequential and parallel steps involving hydroxylation and condensation. The overall process can be conceptualized as the progressive replacement of chloride ions with hydroxyl groups, followed by the elimination of water to form oxo-bridges (Ti-O-Ti).

The initial formation of this compound from titanium tetrachloride can be represented as:

TiCl₄ + H₂O → TiOCl₂ + 2HCl [1][2]

Once TiOCl₂ is formed in the aqueous solution, it undergoes further hydrolysis and condensation reactions. The key steps are outlined below:

-

Hydroxylation of this compound: The first step is the reaction of TiOCl₂ with water to form hydroxylated intermediates.

TiOCl₂ + H₂O ⇌ TiO(OH)Cl + HCl

-

Further Hydroxylation: The remaining chloride ion is then replaced by another hydroxyl group.

TiO(OH)Cl + H₂O ⇌ TiO(OH)₂ + HCl

-

Formation of Polymeric Chains (Olation): The hydroxylated titanium species undergo condensation reactions where a water molecule is eliminated to form Ti-O-Ti bridges. This process, known as olation, leads to the formation of polymeric chains or networks.

nTiO(OH)₂ → (TiO)n(OH)₂n-x(H₂O)x → (TiO₂)n·xH₂O + (n-x)H₂O

-

Nucleation and Growth: As the polymeric species grow, they reach a critical size and nucleate to form solid-phase hydrated titanium dioxide, often referred to as metatitanic acid (H₂TiO₃ or TiO₂·nH₂O). These nuclei then continue to grow by the addition of more monomeric or oligomeric titanium species from the solution.

-

Aging and Crystallization: The initially formed amorphous hydrated titanium dioxide undergoes structural rearrangement and crystallization upon aging in the solution or during subsequent thermal treatment. This process leads to the formation of different crystalline polymorphs of TiO₂, namely anatase, rutile, and brookite.

The pH of the solution plays a pivotal role in determining the final crystalline phase.[3]

-

Low pH (acidic conditions, pH < 3): Favors the formation of the rutile phase.[4]

-

Intermediate pH (3 < pH < 5): Generally leads to the formation of the anatase phase.[4]

-

High pH (alkaline conditions): Can result in the formation of brookite or amorphous titania.[4]

Quantitative Data

The following tables summarize key quantitative data related to the hydrolysis of titanium tetrachloride, the precursor to this compound.

Table 1: Calculated Thermodynamic Data for TiCl₄ Hydrolysis Intermediates

| Species | Heat of Formation (ΔHf° at 298 K, kcal/mol) |

| TiCl₄ | -192.5 |

| TiCl₃(OH) | -154.6 |

| TiOCl₂ | -173.2 |

| TiCl₂(OH)₂ | -218.9 |

| TiOCl(OH) | Not available |

| TiCl(OH)₃ | -283.2 |

| Ti(OH)₄ | -347.5 |

Data sourced from theoretical calculations.[1][2][5]

Table 2: Reaction Enthalpies for Key Hydrolysis Steps of TiCl₄

| Reaction | Reaction Enthalpy (ΔH at 298 K, kcal/mol) |

| TiCl₄ + H₂O → TiCl₃(OH) + HCl | 7.9 |

| TiCl₃(OH) + H₂O → TiCl₂(OH)₂ + HCl | 4.2 |

| TiCl₂(OH)₂ + H₂O → TiCl(OH)₃ + HCl | 5.7 |

| TiCl(OH)₃ + H₂O → Ti(OH)₄ + HCl | 8.9 |

Data sourced from theoretical calculations.[2]

Table 3: Experimental Kinetic Data for Overall TiCl₄ Hydrolysis

| Parameter | Value | Conditions |

| Reaction Order | First-order | VTiCl₄:VC₆H₁₅NO₃:VH₂O:VC₂H₅OH = 1:6:15:30, pH = 7, room temperature |

| Pre-exponential Factor (A) | 0.107 s⁻¹ | As above |

| Activation Energy (Ea) | 4488.65 J/mol | As above |

Data sourced from experimental studies on TiCl₄ hydrolysis.[6]

Experimental Protocols

Synthesis of TiO₂ Nanoparticles via Hydrolysis of a TiCl₄-derived TiOCl₂ Solution

This protocol describes a typical laboratory-scale synthesis of TiO₂ nanoparticles.

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Deionized water

-

Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

pH meter

Procedure:

-

Prepare an ice bath to cool a beaker of deionized water.

-

Slowly add a predetermined amount of TiCl₄ dropwise to the cold deionized water while stirring vigorously. This is a highly exothermic reaction that generates HCl gas, so it must be performed in a well-ventilated fume hood. The resulting solution is an aqueous solution of this compound.

-

Allow the solution to stir for 30 minutes to ensure homogeneity.

-

Slowly add ammonium hydroxide solution dropwise to the TiOCl₂ solution to adjust the pH to the desired level (e.g., pH 7 for anatase). A white precipitate of hydrated titanium dioxide will form.

-

Continue stirring the suspension for several hours to allow for aging of the precipitate.

-

Separate the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water to remove residual chloride and ammonium ions.

-

Dry the precipitate in an oven at a specified temperature (e.g., 80-100 °C).

-

If desired, calcine the dried powder at a higher temperature (e.g., 400-600 °C) to promote crystallization and control the phase of TiO₂.

Characterization of Hydrolysis Products

Objective: To determine the crystalline phase (anatase, rutile, brookite) and estimate the average crystallite size of the synthesized TiO₂ nanoparticles.

Typical Protocol:

-

Sample Preparation: Ensure the TiO₂ powder is finely ground to a homogenous consistency. Mount the powder on a sample holder.

-

Instrument Setup:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: e.g., 40 kV and 30 mA

-

Scan Range (2θ): 20° to 80°

-

Scan Speed/Step Size: e.g., 2°/min or 0.02° per step

-

-

Data Analysis:

-

Identify the crystalline phases by comparing the diffraction peak positions to standard JCPDS (Joint Committee on Powder Diffraction Standards) files (e.g., JCPDS No. 21-1272 for anatase, JCPDS No. 21-1276 for rutile).

-

Calculate the average crystallite size (D) using the Debye-Scherrer equation:

D = Kλ / (β cosθ)

where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

-

Objective: To determine the concentration of titanium in the aqueous solution during the hydrolysis process.

Principle: A redox titration where Ti³⁺ is titrated with a standard solution of an oxidizing agent, such as ferric ammonium sulfate (FAS). If the titanium is in the Ti⁴⁺ state, it must first be reduced to Ti³⁺.

Protocol Outline:

-

Sample Preparation: Take a known volume of the titanium-containing solution.

-

Reduction of Ti⁴⁺ to Ti³⁺ (if necessary): Add a reducing agent, such as zinc metal or aluminum foil, to the acidic titanium solution. The development of a violet color indicates the presence of Ti³⁺.

-

Titration: Titrate the Ti³⁺ solution with a standardized solution of ferric ammonium sulfate using a suitable indicator (e.g., potassium thiocyanate, which forms a red complex at the endpoint).

-

Calculation: The concentration of titanium can be calculated based on the stoichiometry of the redox reaction:

Ti³⁺ + Fe³⁺ → Ti⁴⁺ + Fe²⁺

Visualizing the Hydrolysis Pathway and Experimental Workflow

Hydrolysis and Condensation Pathway of this compound

The following diagram illustrates the general pathway for the hydrolysis of this compound, leading to the formation of different TiO₂ polymorphs, with the influence of pH highlighted.

Caption: Hydrolysis pathway of TiOCl₂ to TiO₂ polymorphs.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the typical workflow for the synthesis and analysis of TiO₂ nanoparticles from a this compound precursor.

Caption: Workflow for TiO₂ nanoparticle synthesis and analysis.

References

An In-depth Technical Guide to the Phase Diagram of the Ti-O-Cl System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Titanium-Oxygen-Chlorine (Ti-O-Cl) ternary system is of significant industrial and academic interest, primarily due to its central role in the production of titanium dioxide (TiO2) pigments and titanium metal through the Kroll process. Understanding the phase equilibria in this system is crucial for optimizing reaction conditions, controlling product purity, and minimizing the formation of undesirable byproducts. This technical guide provides a comprehensive overview of the current state of knowledge on the Ti-O-Cl phase diagram, with a focus on thermodynamic data, experimental methodologies, and the visualization of key relationships. While a complete experimentally determined ternary phase diagram for the condensed phases is not publicly available due to the system's complexity and reactivity, this guide synthesizes the existing information on the constituent binary systems and the key ternary compounds to provide a robust framework for researchers.

I. The Constituent Binary Systems

A thorough understanding of the Ti-O-Cl ternary system begins with an examination of its constituent binary phase diagrams.

The Titanium-Oxygen (Ti-O) System

The Ti-O binary system is characterized by the existence of several stable oxide phases and extensive solid solutions. Titanium exists in two allotropic forms: the hexagonal close-packed (hcp) α-Ti, stable at lower temperatures, and the body-centered cubic (bcc) β-Ti, stable at higher temperatures. Oxygen is an α-stabilizer, meaning it increases the temperature at which the α to β transformation occurs.

The primary titanium oxides include:

-

TiO (Titanium Monoxide): Exhibits a wide range of non-stoichiometry.

-

Ti2O3 (Titanium Sesquioxide): A stable oxide with a corundum structure.

-

Magnéli Phases (TinO2n-1): A series of homologous oxides with 4 ≤ n ≤ 10, existing between Ti2O3 and TiO2.

-

TiO2 (Titanium Dioxide): Exists in several polymorphs, with rutile, anatase, and brookite being the most common at atmospheric pressure.

The phase diagram is complex, featuring multiple eutectic, peritectic, and eutectoid reactions.

The Titanium-Chlorine (Ti-Cl) System

The Ti-Cl system is dominated by a series of titanium chlorides corresponding to different oxidation states of titanium. These chlorides are generally volatile, with their stability and vapor pressure being highly dependent on temperature and chlorine partial pressure.

The key titanium chlorides are:

-

TiCl4 (Titanium Tetrachloride): A colorless liquid at room temperature, it is the most common and industrially significant titanium chloride.

-

TiCl3 (Titanium Trichloride): A violet solid that exists in several crystalline forms.

-

TiCl2 (Titanium Dichloride): A black solid.

The Ti-Cl system includes eutectic and peritectic reactions involving these chlorides.

II. The Ternary Ti-O-Cl System: Condensed Phases

The key condensed phases in the ternary system are the titanium oxychlorides. The most well-characterized of these are:

-

TiOCl (Titanium(III) Oxychloride): A solid compound.

-

TiOCl2 (Titanium(IV) Oxychloride): A white, hygroscopic solid.

The phase relationships in the condensed state would be represented by isothermal sections of the ternary phase diagram, showing the regions of stability for the various titanium oxides, chlorides, and oxychlorides, as well as two-phase and three-phase fields where these compounds coexist in equilibrium. The determination of these phase boundaries would require advanced experimental techniques capable of handling reactive and corrosive materials at high temperatures in controlled atmospheres.

III. The Ternary Ti-O-Cl System: Gas-Phase Equilibria

In contrast to the condensed phases, the gas-phase equilibria of the Ti-O-Cl system have been more extensively studied, primarily through thermodynamic modeling and mass spectrometry, due to their relevance in the high-temperature industrial production of TiO2. The gas phase can contain a complex mixture of titanium chlorides, oxides, and oxychlorides.

Key Gas-Phase Species:

-

TiCl4, TiCl3, TiCl2, TiCl

-

TiO, TiO2

-

TiOCl, TiOCl2, Ti2OCl6, and other complex TixOyClz molecules.

The relative abundance of these species is a function of temperature, pressure, and the overall O/Cl ratio in the system. Thermodynamic calculations have shown that at high temperatures, simpler species like TiOCl and TiOCl2 become more significant.

IV. Quantitative Data

Due to the lack of a complete ternary phase diagram, quantitative data is primarily available for the properties of the individual compounds and the binary systems.

Table 1: Thermodynamic Data for Selected Ti-O-Cl Compounds

| Compound | Formula | State | ΔH°f (298 K) (kJ/mol) | S° (298 K) (J/mol·K) |

| Titanium Dioxide | TiO2 (Rutile) | solid | -944.0 | 50.3 |

| Titanium Tetrachloride | TiCl4 | liquid | -804.2 | 252.3 |

| Titanium(IV) Oxychloride | TiOCl2 | solid | -781.2 | 117.2 |

Note: The thermodynamic data can vary slightly depending on the source and the experimental/computational method used.

V. Experimental Protocols for Phase Diagram Determination

The experimental determination of the Ti-O-Cl phase diagram requires specialized techniques to handle the reactive and often volatile nature of the compounds at high temperatures. The following methodologies are key to establishing the phase equilibria in such systems.

Sample Preparation and Encapsulation

-

Starting Materials: High-purity titanium, titanium oxides (e.g., TiO2), and titanium chlorides (e.g., TiCl4) are used as starting materials. Titanium oxychlorides can be synthesized in situ or prepared separately.

-

Encapsulation: Due to the reactivity and volatility, especially of the chlorides, samples are typically sealed in inert capsules, often made of quartz or a refractory metal like platinum or molybdenum, depending on the temperature and chemical environment. Encapsulation is usually performed in a high-purity inert gas atmosphere (e.g., argon) within a glovebox to prevent contamination.

Thermal Analysis

-

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These techniques are used to determine the temperatures of phase transitions, such as melting, eutectic, and peritectic reactions. The encapsulated samples are heated and cooled at a controlled rate, and the thermal events are recorded.

-

Thermogravimetric Analysis (TGA): TGA can be used to study reactions involving a change in mass, such as the decomposition of oxychlorides or reactions with the atmosphere.

Quenching and Microstructural Analysis

-

Equilibration and Quenching: Samples of different compositions are held at a specific temperature for a sufficient time to reach equilibrium and then rapidly quenched to room temperature to preserve the high-temperature phase assemblage.

-

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the quenched samples.

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM provides imaging of the microstructure of the equilibrated and quenched samples, revealing the number of phases, their morphology, and their spatial distribution. EDS allows for the quantitative chemical analysis of each phase.

High-Temperature in-situ Techniques

-

High-Temperature X-ray Diffraction (HTXRD): This technique allows for the direct identification of phases present at elevated temperatures, avoiding the potential for phase transformations during quenching.

-

Mass Spectrometry: Knudsen effusion mass spectrometry can be used to identify and quantify the vapor species in equilibrium with the condensed phases at high temperatures, which is particularly important for the volatile chloride and oxychloride species.

VI. Visualization of Key Relationships

While a complete ternary phase diagram cannot be constructed from the available data, Graphviz diagrams can be used to visualize the relationships within the binary systems and the key gas-phase reactions.

Caption: Simplified reaction pathway in the Ti-O binary system.

Caption: Simplified reaction pathway in the Ti-Cl binary system.

Caption: Key gas-phase reactions in the Ti-O-Cl system.

Conclusion

The Ti-O-Cl system is highly complex, and while significant progress has been made in understanding its gas-phase chemistry and the nature of its constituent binary systems, a comprehensive understanding of the condensed-phase ternary equilibria is still an area for active research. This guide has summarized the current knowledge, providing a foundation for researchers and professionals working with this important chemical system. The detailed experimental protocols outlined herein provide a roadmap for future investigations aimed at elucidating the complete Ti-O-Cl ternary phase diagram. Such a diagram would be invaluable for the continued development and optimization of titanium-based industrial processes.

A Technical Guide to the Chemical Properties of Aqueous Titanium Oxychloride Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aqueous titanium oxychloride (TiOCl₂), commonly referred to as an aqueous solution of titanium tetrachloride (TiCl₄), is a highly reactive chemical intermediate with significant industrial and research applications.[1][2][3][4][5][6] It is typically a clear, yellow to yellow-green acidic liquid.[1][3][5] The general chemical formula is often represented as TiOCl₂,xHCl,yH₂O, which highlights its nature as a complex mixture of hydrolyzed titanium species in a hydrochloric acid medium.[1][3][5]

The primary application of this compound is as a precursor in the "chloride process" for the manufacturing of high-purity titanium dioxide (TiO₂), a widely used white pigment.[1][7][8] Its utility also extends to the production of pearlescent pigments, catalysts, and various mixed oxides used in electronics and energy storage.[1][5] For professionals in drug development and biomedical research, this compound serves as a key starting material for creating TiO₂ nanoparticles and surface coatings, which are explored for their antimicrobial properties and as components in advanced biomedical materials.[8][9] This guide provides an in-depth overview of its chemical properties, synthesis, aqueous behavior, and analytical methodologies.

Physicochemical Properties

Aqueous this compound is a dense, strongly acidic liquid with a pungent odor due to the presence of hydrochloric acid.[4][10] It is an extremely unstable compound that readily reacts with moisture in the air.[11][12] Its properties are largely dictated by the concentration of titanium, the amount of excess hydrochloric acid, and the degree of hydrolysis.[13]

Table 1: Typical Quantitative Properties of Aqueous this compound Solutions

| Property | Value | References |

| Appearance | Clear yellow to yellow-green liquid | [1][3][4] |

| Chemical Formula | TiOCl₂,xHCl,yH₂O | [1][3][5] |

| Specific Gravity / Density | 1.35 – 1.58 g/mL at 20 °C | [3][4][] |

| pH | < 1 | [4] |

| Typical Composition | TiOCl₂: 30-35%HCl: 19-20%H₂O: Balance | [4] |

| Alternative Composition | TiCl₄ content: 20-60%HCl content: 15-30% | [1] |

| Melting Point | < -40 °C | [10] |

| Boiling Point | > 35 °C | [10] |

| Solubility | Soluble in water (reacts violently) | [10][12] |

Synthesis and Preparation

The preparation of this compound solutions requires careful control of reaction conditions due to the highly exothermic and vigorous nature of the underlying hydrolysis reactions.

Preparation from Metatitanic Acid

One common industrial method, used when commercially finished TiOCl₂ is unavailable, involves a multi-step conversion from metatitanic acid.[11] This process allows for the generation of the solution from a solid titanium precursor.

-

Step 1: Sulfation. Weigh industrial metatitanic acid and add an equivalent mass of water. Under constant stirring, slowly add sulfuric acid (density 1.84 g/mL) at a 1:2 mass ratio of metatitanic acid to sulfuric acid to prepare a titanyl sulfate solution.

-

Step 2: Precipitation. Dilute the titanyl sulfate solution with 8-10 volumes of water. Cool the solution to below 10 °C (ideally -5 to 8 °C). Slowly add ammonia water (e.g., 25% strong ammonia water diluted 1:1 with water) at a rate of 30-40 mL/min while vigorously stirring. Monitor the pH and stop the addition when the pH reaches 7-8 (ideally 7.5). This exothermic reaction must be temperature-controlled to prevent the formation of larger precipitate particles.

-

Step 3: Purification. The resulting titanium hydroxide precipitate is washed repeatedly with water using a siphon method until the liquid phase is clear. The washed precipitate is then filtered using dacron cloth and squeezed to a dryness of 16-20%.

-

Step 4: Dissolution. Add chemically pure hydrochloric acid to the purified titanium hydroxide precipitate to dissolve it completely.

-

Step 5: Final Filtration. Filter the resulting solution to remove any remaining impurities. The filtrate is the final this compound solution.

Hydrolysis of Titanium Tetrachloride (TiCl₄)

The most direct synthesis route is the controlled hydrolysis of liquid titanium tetrachloride.[15][16] This reaction is extremely rapid and violent, releasing significant heat and clouds of HCl gas.[17][18]

TiCl₄ + H₂O → TiOCl₂ + 2HCl

To manage this, the reaction is often performed at low temperatures by adding liquid TiCl₄ to ice, which allows for better heat dissipation and control over the reaction rate.[19]

-

Setup: Place a known quantity of crushed or shaved ice (prepared from deionized water) into a suitable reaction vessel equipped with a stirrer and an off-gas handling system (e.g., a scrubber) to neutralize the evolved HCl gas. The reaction should be maintained at or below 0 °C.

-

Addition: Slowly add liquid titanium tetrachloride (TiCl₄) dropwise onto the surface of the ice under continuous agitation. The key to this process is maintaining the reaction mixture as a solid-gas phase, ensuring no liquid water is present to avoid an uncontrolled reaction.

-

Reaction: The TiCl₄ reacts directly with the solid ice. The heat of the reaction is absorbed by the latent heat of fusion of the excess ice, keeping the temperature low. Substantially anhydrous HCl gas is evolved and can be removed from the system.

-

Completion: Continue the addition until the desired concentration is reached or the TiCl₄ is consumed. The resulting product is a concentrated solution of this compound. The solution can be subsequently diluted with more water or ice as needed.

Aqueous Chemistry and Speciation

The chemistry of this compound in water is dominated by hydrolysis and condensation (polymerization) reactions. The term "this compound" does not refer to a single, stable molecule in solution but rather to an equilibrium mixture of various titanium oxo-chloro-aqua species.[13]

Hydrolysis and Polymerization Pathway

The initial formation of TiOCl₂ from TiCl₄ is just the first step.[15] In aqueous solution, the Ti=O bond is better described as a hydrated Ti(IV) species. These species undergo further hydrolysis, where chloride ligands are replaced by hydroxyl groups, and subsequent condensation reactions, where water is eliminated to form Ti-O-Ti bridges.[13][20] Under conditions of gentle hydrolysis, well-defined polynuclear clusters can form, such as the stable octameric cation [Ti₈O₁₂(H₂O)₂₄]⁸⁺.[21] The extent of these reactions is highly dependent on pH, temperature, and titanium concentration.[13][21] Ultimately, extensive hydrolysis and polymerization lead to the precipitation of amorphous hydrated titanium dioxide, which can be converted to crystalline forms like anatase or rutile upon heating.[15][21]

Stability and Reactivity

-

Stability: this compound solutions are inherently unstable and tend to hydrolyze over time to precipitate TiO₂.[11] Their stability is significantly increased in the presence of excess strong acid (low pH), which shifts the hydrolysis equilibrium to favor the soluble chloro-aqua complexes.[16] Heating solutions above 60°C can accelerate decomposition and drive off HCl gas.[10]

-

Reactivity: The solution is strongly acidic and corrosive.[1][10] It reacts violently with bases, many metals, and strong oxidizing agents.[10] The controlled hydrolysis of TiOCl₂ is a key method for synthesizing TiO₂ nanoparticles with specific crystalline phases (anatase, brookite, or rutile) by carefully adjusting the pH and temperature.[21] The hydrolysis can be gently controlled by adding reagents like N,N-dimethylformamide (DMF), which slowly consumes the HCl generated during the reaction, thereby driving the inorganic polymerization forward in a controlled manner.[16]

Analytical Methodologies

The high reactivity of this compound solutions necessitates specialized protocols for accurate chemical analysis. Direct analysis is often difficult, so samples are typically stabilized in an acidic medium before measurement.[22]

Protocol: Sample Stabilization for Analysis[22]

-

Prepare a diluent solution of a specific concentration of hydrochloric acid (e.g., 1 M HCl) by diluting a stock acid solution with deionized water. Pre-chill the diluent.

-

Carefully and slowly add a precise volume (e.g., 1 mL) of the reactive this compound solution to a larger volume (e.g., 9 mL) of the cold HCl diluent.

-

This stabilized solution can now be used for subsequent analyses like ICP-OES.

Protocol: FT-IR Spectroscopy for TiOCl₂ Determination[23][24]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Specialized Cell: Due to the high corrosivity and reactivity with moisture, a standard absorption cell cannot be used. Assemble a specialized cell using window films resistant to HCl, such as Zinc Selenide (ZnSe), and a glass cell body with a defined optical path length.

-

Method: Use the standard addition method for quantification, as it corrects for matrix effects.

-

Measurement: Spike a known amount of the sample with a known concentration of a TiOCl₂ standard. Record the absorbance of the characteristic infrared spectrum line for TiOCl₂.

-

Quantification: Create a regression curve from the absorbances of the spiked samples to determine the concentration of TiOCl₂ in the original sample. The detection limit for this method has been reported as 26.5 mg/kg.[23]

Protocol: ICP-OES for Elemental Impurity Analysis[22]

-

Instrumentation: Use an Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).

-

Sample Preparation: Prepare the sample using the stabilization protocol described in 5.1 to create a diluted and stable acidic solution.

-

Analysis: Aspirate the stabilized sample into the plasma and measure the emission intensities at the characteristic wavelengths for the metallic impurities of interest (e.g., V, Fe, Si).

-

Quantification: Compare the emission intensities against those of certified reference materials to determine the concentration of impurities.

Applications in Research and Drug Development

While this compound itself is not used directly as a therapeutic agent, its role as a versatile chemical precursor is highly relevant to the pharmaceutical and biomedical fields.

-

Precursor for TiO₂ in Pharmaceuticals: A significant portion of high-purity TiCl₄ is used to produce TiO₂, which is an FDA-approved excipient in pharmaceutical tablets, a pigment in cosmetic products, and a component in sunscreens.[8]

-

Biomaterial Surface Modification: The hydrolysis of TiCl₄ (the parent compound of TiOCl₂) is used in processes like Atomic Layer Deposition (ALD) to create conformal nanocoatings of TiO₂ on biomedical materials.[9] For example, hyaluronic acid-based foams, used as scaffolds in tissue engineering, can be functionalized with TiO₂ layers to enhance their structural integrity, control their wettability, and impart antimicrobial properties, which is critical for preventing device-related infections.[9]

-

Catalysis in Organic Synthesis: The Lewis acidic nature of titanium(IV) species makes them useful in catalyzing various organic reactions, including aldol additions, which are fundamental transformations in the synthesis of complex molecules and active pharmaceutical ingredients.[7]

Safety and Handling

This compound solutions are hazardous and must be handled with extreme care.

-

Corrosivity: The material is strongly acidic and causes severe chemical burns to skin and eyes and can result in permanent eye damage.[4][10]

-

Reactivity: It reacts violently with water, evolving significant heat and toxic, corrosive hydrogen chloride gas.[10][17] Contact with metals may evolve flammable hydrogen gas.[10]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, chemical splash goggles, a full-face shield, and a suitable lab coat.[4] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in tightly sealed, corrosion-resistant containers in a cool, dry, and well-ventilated area away from incompatible materials like bases, metals, and oxidizing agents.[4]

Conclusion

Aqueous this compound is a fundamentally important, albeit highly reactive, chemical intermediate. Its properties are defined by a complex equilibrium of hydrolysis and condensation reactions that are heavily influenced by concentration, acidity, and temperature. While its instability presents handling challenges, it also provides the chemical versatility that makes it an indispensable precursor for a wide range of materials, from industrial-scale TiO₂ pigments to advanced antimicrobial coatings on biomedical devices. A thorough understanding of its aqueous chemistry and the use of controlled experimental protocols are critical for any researcher or scientist aiming to harness its potential in materials science and drug development.

References

- 1. This compound [titanos.com]

- 2. verifiedmarketresearch.com [verifiedmarketresearch.com]

- 3. This compound | 92344-13-3 [chemicalbook.com]

- 4. kmml.com [kmml.com]

- 5. tronox.com [tronox.com]

- 6. tronox.com [tronox.com]

- 7. Titanium tetrachloride - Wikipedia [en.wikipedia.org]

- 8. ametekpi.com [ametekpi.com]

- 9. Surface Functionalisation of Hyaluronic Acid-Based Foams with TiO2 via ALD: Structural, Wettability and Antimicrobial Properties Analysis for Biomedical Applications | MDPI [mdpi.com]

- 10. ineos.com [ineos.com]

- 11. CN112624184B - Preparation method of this compound solution - Google Patents [patents.google.com]

- 12. Titanium tetrachloride | 7550-45-0 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 15. Device and process for continuously preparing this compound solution - Eureka | Patsnap [eureka.patsnap.com]

- 16. primaryinfo.com [primaryinfo.com]

- 17. Titanium tetrachloride aqueous solutionï½OSAKA Titanium Technologies Co.,Ltd. [osaka-ti.co.jp]

- 18. quora.com [quora.com]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. Hydrolysis of TiCl4: Initial Steps in the Production of TiO2 | Journal Article | PNNL [pnnl.gov]

- 21. researchgate.net [researchgate.net]

- 22. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination of this compound in refined titanium tetrachloride by infrared spectroscopy - Beijing Institute of Technology [pure.bit.edu.cn:443]

An In-depth Technical Guide to the Formation of Titanium Oxychloride from Titanium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of titanium oxychloride (TiOCl₂) from titanium tetrachloride (TiCl₄). It delves into the core chemical principles, experimental methodologies, and critical parameters that govern this transformation. The information is curated for professionals in research and development who require a deep understanding of this process for applications ranging from materials science to potential, albeit less common, roles in drug development contexts, such as in the synthesis of titanium-based therapeutic agents or delivery systems.

Introduction to this compound Formation

This compound is a crucial intermediate in the production of various titanium compounds, most notably titanium dioxide (TiO₂), a widely used pigment and photocatalyst.[1][2][3][4] The formation of TiOCl₂ from TiCl₄ is primarily achieved through a controlled hydrolysis reaction. This process is highly exothermic and requires careful management of reaction conditions to ensure the desired product is obtained and to avoid the formation of undesired byproducts. Upon exposure to moisture, titanium tetrachloride reacts vigorously to form hydrochloric acid and various titanium oxides and oxychlorides.[2]

The fundamental chemical equation for the hydrolysis of titanium tetrachloride to this compound is:

TiCl₄ + H₂O → TiOCl₂ + 2HCl [1][5]

This reaction is the first step in a series of hydrolysis and condensation reactions that can ultimately lead to the formation of titanium dioxide.[1][3][4] The extent of hydrolysis and the final product composition are highly dependent on factors such as the TiCl₄/H₂O molar ratio, temperature, and the presence of other reagents.[6]

Key Formation Pathways

The primary pathway for the formation of this compound is through the hydrolysis of titanium tetrachloride. However, the reaction mechanism is complex and involves several intermediate species.

The hydrolysis of TiCl₄ is a stepwise process. The initial reaction with water leads to the formation of titanium hydroxychlorides, which then undergo further reactions to form this compound and eventually titanium dioxide.[1][3][4] The mechanism is sensitive to experimental conditions and can be challenging to control.[3][4]

A proposed logical progression for the hydrolysis of TiCl₄ to TiO₂ with TiOCl₂ as a key intermediate is illustrated in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Titanium tetrachloride - Wikipedia [en.wikipedia.org]

- 3. Hydrolysis of TiCl4: Initial Steps in the Production of TiO2 | Journal Article | PNNL [pnnl.gov]

- 4. Hydrolysis of TiCl(4): initial steps in the production of TiO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Device and process for continuously preparing this compound solution - Eureka | Patsnap [eureka.patsnap.com]

- 6. mdpi.com [mdpi.com]

molecular formula and structure of titanium oxychloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium oxychloride (TiOCl₂), often referred to as titanyl chloride, is an inorganic compound that serves as a crucial intermediate in various chemical processes, including the production of titanium dioxide pigments, catalysts, and in the synthesis of certain organometallic compounds. This guide provides an in-depth analysis of its molecular formula, structure, and relevant experimental protocols, tailored for a scientific audience.

Molecular Formula and Structure

The molecular formula of this compound is most commonly represented as TiOCl₂ . However, in aqueous solutions, its structure is more complex than this simple formula suggests. It is typically formed from the hydrolysis of titanium tetrachloride (TiCl₄) and often exists in a hydrated form, represented by the general formula TiOCl₂,xHCl,yH₂O.[1][2]

Computational studies on the hydrolysis of TiCl₄ suggest the formation of various this compound intermediates (TiₓOᵧCl₂) en route to titanium dioxide.[3][4][5] In solution, it has been proposed that this compound exists as a dimeric cluster with the formula (Ti₂O₂)(H₂O)₄Cl₄ , based on Raman spectroscopy and DFT calculations.[1] This indicates that in an aqueous environment, the titanium atoms are coordinated with water molecules in addition to oxygen and chlorine, forming a more complex, extended structure.

The solid-state structure of anhydrous TiOCl₂ is not as well-characterized in readily available literature, with much of the focus being on its role as a precursor in solution-based synthesis.

Quantitative Data

Due to the challenges in isolating and crystallizing pure, anhydrous this compound, detailed crystallographic data such as precise bond lengths and angles are not extensively reported in the literature. However, some key quantitative information is available:

| Property | Value | Reference |

| Molecular Weight | 134.77 g/mol | |

| Appearance | Yellow-green transparent liquid (in solution) | [2] |

| Infrared Absorption | Characteristic spectrum line used for determination | [6][7] |

| Raman Active Modes | Used to identify species in solution | [8] |

Note: The infrared absorption data is used for the qualitative and quantitative analysis of TiOCl₂ in TiCl₄ but specific peak positions are not detailed in the provided search results.

Experimental Protocols

Synthesis of this compound Solution from Titanium Tetrachloride

This protocol describes the formation of a this compound solution through the controlled hydrolysis of titanium tetrachloride.[9]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Deionized water (H₂O)

Procedure:

-

Titanium tetrachloride is carefully and slowly added to chilled deionized water with vigorous stirring. The reaction is highly exothermic and releases hydrochloric acid (HCl) fumes, so it must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

The reaction proceeds according to the following equation: TiCl₄ + H₂O → TiOCl₂ + 2HCl[9]

-

The resulting solution is a clear, yellow-green liquid containing this compound, hydrochloric acid, and water.[2] The concentration of the final solution can be controlled by the initial ratio of TiCl₄ to water.

Synthesis of this compound Solution from Metatitanic Acid

This method provides an alternative route to a this compound solution.[10]

Materials:

-

Metatitanic acid (H₂TiO₃)

-

Sulfuric acid (H₂SO₄)

-

Ammonia water (NH₄OH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Metatitanic acid is reacted with sulfuric acid to produce titanyl sulfate (TiOSO₄).[10]

-

The titanyl sulfate solution is then treated with ammonia water to precipitate titanium hydroxide (Ti(OH)₄).[10]

-

The titanium hydroxide precipitate is thoroughly washed with deionized water to remove impurities.

-

Finally, the purified titanium hydroxide precipitate is dissolved in hydrochloric acid to yield a this compound solution.[10]

Visualizations

Reaction Pathway: Hydrolysis of Titanium Tetrachloride

The formation of this compound is a key step in the hydrolysis of titanium tetrachloride to produce titanium dioxide. The initial reaction is depicted below.

References

- 1. Preparation of rutile TiO2 by hydrolysis of TiOCl2 solution: experiment and theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. primaryinfo.com [primaryinfo.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis of TiCl(4): initial steps in the production of TiO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Determination of this compound in Refined Titanium Tetrachloride by Infrared Spectroscopy | Scientific.Net [scientific.net]

- 7. Determination of this compound in refined titanium tetrachloride by infrared spectroscopy - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 8. researchgate.net [researchgate.net]

- 9. Device and process for continuously preparing this compound solution - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN112624184B - Preparation method of this compound solution - Google Patents [patents.google.com]

The Enigmatic Role of Titanium Oxychloride in Ziegler-Natta Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziegler-Natta catalysts have revolutionized the field of polymer science, enabling the stereospecific polymerization of olefins. The archetypal catalyst system consists of a titanium halide, most commonly titanium tetrachloride (TiCl4), supported on magnesium chloride (MgCl2), and activated by an organoaluminum co-catalyst. While the role of TiCl4 has been extensively studied, the influence of titanium oxychloride (TiOCl), a compound containing both chlorine and oxygen bound to titanium, remains a more nuanced and less explored aspect of this catalytic system. This technical guide delves into the core of Ziegler-Natta catalysis with a specific focus on the probable and documented roles of this compound. It aims to provide researchers and professionals with a comprehensive understanding of how the presence of oxygenated titanium species can impact catalyst preparation, activity, and the properties of the resulting polymers.

Introduction to Ziegler-Natta Catalysis

Ziegler-Natta catalysts are indispensable tools for the production of polyolefins such as polyethylene and polypropylene. Their remarkable ability to control the stereochemistry of the polymer chain stems from the unique nature of the active sites formed at the titanium centers. The catalyst is typically heterogeneous, with titanium species supported on a high-surface-area material, most notably MgCl2. The polymerization process is initiated by an organoaluminum compound, such as triethylaluminum (TEAL), which alkylates the titanium center, creating the active site for olefin coordination and insertion.

The general mechanism involves the coordination of the olefin monomer to a vacant orbital on the titanium atom, followed by insertion into the titanium-carbon bond of the growing polymer chain. The stereochemical control is dictated by the steric environment of the active site, which is influenced by the catalyst support and the presence of internal and external electron donors.

The Prevalent Titanium Source: Titanium Tetrachloride (TiCl4)

Titanium tetrachloride is the most widely used titanium precursor in the preparation of high-activity Ziegler-Natta catalysts.[1] Its reaction with the MgCl2 support, often in the presence of an internal electron donor, leads to the formation of various titanium species on the support surface. The subsequent activation with an organoaluminum compound reduces the Ti(IV) species to lower oxidation states, primarily Ti(III), which are believed to be the active centers for polymerization.[2]

Preparation of a Standard TiCl4/MgCl2 Catalyst

The synthesis of a conventional MgCl2-supported TiCl4 catalyst is a multi-step process designed to create a high-surface-area support and disperse the titanium species effectively.

Experimental Protocol: Synthesis of a MgCl2-supported TiCl4 Catalyst

-

Support Activation: Anhydrous MgCl2 is activated to increase its surface area. This is often achieved by ball-milling or by chemical treatment, for example, with ethanol to form a MgCl2·nEtOH adduct.[3]

-

Titanation: The activated MgCl2 support is treated with an excess of TiCl4 in a hydrocarbon solvent (e.g., toluene or heptane) at elevated temperatures (e.g., 80-110 °C).[4][5] This step involves the reaction of TiCl4 with the MgCl2 surface.

-

Washing: The solid catalyst is then thoroughly washed with the hydrocarbon solvent to remove unreacted TiCl4 and other soluble byproducts.

-

Drying: The final catalyst is dried under a stream of inert gas (e.g., nitrogen) to yield a free-flowing powder.

The following diagram illustrates a generalized workflow for the preparation of a TiCl4-based Ziegler-Natta catalyst.

This compound: A Double-Edged Sword

Direct research on the intentional use of this compound (TiOCl) as a primary precursor for Ziegler-Natta catalysts is scarce in peer-reviewed literature. This suggests that TiOCl is generally not a preferred starting material for high-activity olefin polymerization catalysts. However, the formation of this compound species, either intentionally or unintentionally, can have a significant impact on the catalyst's performance.

Formation of this compound Species

This compound species can be introduced into a Ziegler-Natta catalyst system through several pathways:

-

Reaction with Water: Titanium tetrachloride is highly reactive towards water, and even trace amounts of moisture during catalyst synthesis can lead to the formation of this compound (TiOCl2) and other oxo-bridged titanium species.[6]

-

Reaction with Oxygen-Containing Supports: If the support material contains hydroxyl groups or other oxygen-containing functionalities, these can react with TiCl4 to form Ti-O bonds.

-

Use of Oxygen-Containing Electron Donors: Some internal electron donors are oxygen-containing compounds (e.g., esters, ethers), which can potentially react with the titanium center.

-

Intentional Addition of Oxygen Sources: In some instances, controlled amounts of oxygen-containing compounds might be added to modify the catalyst properties, although this is not a common practice for achieving high activity.

The Role of Ti-O Bonds at the Active Site

The presence of a Ti-O bond in the vicinity of the active titanium center can significantly alter its electronic and steric properties.

-

Electronic Effects: The oxygen atom is more electronegative than chlorine, which can lead to a more electron-deficient titanium center. This could potentially influence the monomer coordination and insertion steps.

-

Steric Effects: The presence of an oxygen atom can change the geometry of the active site, affecting the stereoselectivity of the polymerization.

-

Catalyst Deactivation: Oxygen-containing compounds are generally considered poisons for Ziegler-Natta catalysts. They can react with the organoaluminum co-catalyst or the active titanium centers, leading to a decrease in catalytic activity.[7][8] The formation of stable Ti-O-Al linkages can render the active sites inaccessible to the olefin monomer.

The following diagram illustrates a hypothetical mechanism for the deactivation of a Ziegler-Natta active site by an oxygen-containing species.

Quantitative Data and Performance Metrics

Due to the limited research on TiOCl-based Ziegler-Natta catalysts, a direct comparison of quantitative performance data with standard TiCl4 systems is challenging. However, we can infer the likely effects based on the known impact of oxygen-containing species. The following table summarizes typical performance data for a high-activity TiCl4/MgCl2 catalyst for propylene polymerization and provides a qualitative prediction of how the presence of TiOCl might alter these metrics.

| Performance Metric | Typical Value (TiCl4/MgCl2 Catalyst) | Predicted Effect of TiOCl | Rationale |

| Catalytic Activity (kg PP/g Cat·h) | 20 - 80 | Decrease | Poisoning of active sites by oxygen.[7] |

| Isotacticity Index (%) | 95 - 99 | May Decrease or Increase | Alteration of the steric environment of the active site. |

| Polymer Molecular Weight ( g/mol ) | 300,000 - 800,000 | Decrease | Increased rate of chain transfer reactions. |

| Molecular Weight Distribution (Mw/Mn) | 4 - 8 | May Broaden | Creation of a more heterogeneous distribution of active sites. |

Experimental Protocols for Investigating the Role of this compound

To systematically study the role of this compound, a controlled experimental setup is required. The following protocol outlines a hypothetical approach to compare the performance of a standard TiCl4 catalyst with one intentionally modified with TiOCl.

Experimental Protocol: Comparative Study of TiCl4 vs. TiOCl-modified Ziegler-Natta Catalysts

-

Catalyst Synthesis:

-

Control Catalyst (TiCl4): Prepare a standard TiCl4/MgCl2 catalyst as described in Section 2.1.

-

TiOCl-modified Catalyst: Prepare a second batch of the catalyst under identical conditions, but introduce a controlled amount of a this compound precursor (e.g., a solution of TiOCl2 in an inert solvent) during the titanation step. Alternatively, introduce a controlled amount of water during the synthesis to generate TiOCl in situ.

-

-

Catalyst Characterization:

-

Characterize both catalysts using techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence and quantify the amount of Ti-O bonds, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.

-

-

Polymerization:

-

Conduct propylene polymerization using both catalysts under identical conditions (temperature, pressure, co-catalyst concentration, reaction time).

-

Use a stainless steel autoclave reactor equipped with a stirrer and temperature and pressure controls.

-

Introduce the solvent (e.g., heptane), co-catalyst (e.g., TEAL), and the catalyst into the reactor under an inert atmosphere.

-

Introduce propylene monomer to initiate polymerization.

-

-

Polymer Characterization:

-

Measure the catalyst activity by determining the yield of polypropylene.

-

Analyze the polymer for its isotacticity index (using techniques like 13C NMR), molecular weight, and molecular weight distribution (using gel permeation chromatography - GPC).

-

Signaling Pathways and Logical Relationships

The core of Ziegler-Natta catalysis is a series of well-defined steps leading to polymer chain growth. The introduction of this compound can be viewed as an intersecting pathway that can either modify the primary catalytic cycle or lead to deactivation.

The following diagram illustrates the established Cossee-Arlman mechanism for Ziegler-Natta polymerization and a proposed intersecting pathway involving TiOCl.

Conclusion